3-Chloro-6-methyl-2-nitroaniline
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Overview
Description
3-Chloro-6-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance .
Synthesis Analysis
The synthesis of nitroanilines typically involves three steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it must be added first in the nitration step . A general procedure for the synthesis of nitroanilines involves the reaction of an aromatic nitro compound with ethanol and a Fe3O4 composite, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The InChI code for 3-Chloro-6-methyl-2-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Nitro compounds are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Scientific Research Applications
Anaerobic Degradation of Nitroaromatic Compounds
The anaerobic degradation of nitroaromatic compounds like 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 reveals a potential application in environmental remediation. These strains utilize these compounds as carbon and nitrogen sources under anaerobic conditions, indicating their role in bioremediation of contaminated sites (H. D. Duc, 2019).
Crystal Structure Analysis
Structural and Theoretical Analysis of Nitroaniline Salts
Research into the crystal structures of salts of nitroaniline derivatives has provided insights into molecular interactions and potential applications in various fields. For instance, the study of 2-chloro-4-nitroaniline salts has revealed detailed information about hydrogen bonding patterns and weak interactions which are crucial for understanding molecular behavior in different environments (Volodymyr Medviediev & M. Daszkiewicz, 2021).
Aerobic Degradation Pathways
Novel Aerobic Degradation Pathways
The metabolism of 2-chloro-4-nitroaniline by strains like Rhodococcus sp. under aerobic conditions opens up pathways for environmental detoxification. The ability of these bacteria to utilize such compounds as the sole carbon, nitrogen, and energy source showcases their potential in the bioremediation of pollutants (F. Khan, Deepika Pal, S. Vikram, & S. Cameotra, 2013).
Quantum Chemical Investigations
Structural and Quantum Chemical Investigations
The examination of molecular complexes of nitroaniline derivatives, like 2-methyl-4-nitroanilinium with trichloroacetic acid, provides a deep understanding of molecular geometry, vibrational assignments, and electron density distribution. These studies are vital for applications in materials science and molecular engineering (V. Arjunan, M. Marchewka, A. Pietraszko, & M. Kalaivani, 2012).
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCSJAKXOTDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303146 |
Source
|
Record name | 3-chloro-6-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-2-nitroaniline | |
CAS RN |
13852-53-4 |
Source
|
Record name | 13852-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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